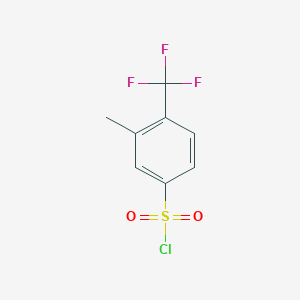

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Overview

Description

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S and a molecular weight of 258.65 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

this compound interacts with its targets through nucleophilic substitution and oxidation reactions . The compound can remove a hydrogen atom from the benzylic position, creating a resonance-stabilized radical . This radical can then undergo further reactions, such as coupling with other radicals .

Biochemical Pathways

The action of this compound affects the pathways of free radical reactions . The creation of a radical at the benzylic position can lead to a variety of downstream effects, including the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s predicted boiling point is 2750±400 °C, and its predicted density is 1470±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the compound can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the compound’s reactions may be affected by factors such as temperature, light, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by factors such as pH and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chloride reagents in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols.

Catalysts: Such as palladium or other transition metals for facilitating reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the specific nucleophile used .

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride include:

- 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- Trifluoromethanesulfonyl chloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a methyl group and a trifluoromethyl group on the benzene ring can influence the compound’s electronic properties and its interactions with other molecules .

Biological Activity

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antibacterial and anticancer activities.

The structure of this compound can be represented as follows:

- Molecular Formula : C8H6ClF3O2S

- Molecular Weight : 256.65 g/mol

This compound features a sulfonyl chloride functional group, which is known for its high reactivity, particularly in nucleophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Antibacterial Activity

Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives of similar structures have minimum inhibitory concentrations (MICs) against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8.0 |

| This compound | S. aureus | 4.5 |

These findings suggest that the incorporation of the trifluoromethyl and sulfonyl moieties enhances the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values as low as:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HCT116 | 15.0 |

| MCF-7 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems, potentially leading to the formation of sulfonamide derivatives.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as receptor tyrosine kinases.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that compounds with similar structural features exhibited potent antibacterial activity against resistant strains .

- Anticancer Screening : In a preclinical trial involving multiple human cancer cell lines, compounds derived from the same scaffold as this compound were shown to significantly reduce tumor size in xenograft models .

Properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUAGOQMBBWRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.